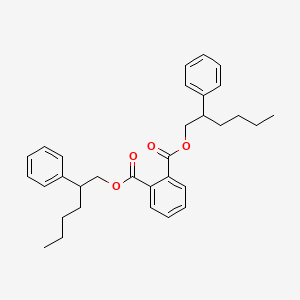
Bis(2-phenylhexyl) benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-phenylhexyl) benzene-1,2-dicarboxylate: is an organic compound known for its versatile applications in various fields. It is also referred to as 1,2-Benzenedicarboxylic acid, bis(2-phenylhexyl) ester . This compound is part of the phthalate family, which is widely used as plasticizers to enhance the flexibility and durability of plastic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-phenylhexyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2-phenylhexanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or non-acidic catalysts like titanate or stannous oxide . The esterification process involves heating the reactants under reflux conditions, followed by neutralization, washing, and purification to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in reactors, followed by distillation and purification steps to ensure high purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-phenylhexyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis(2-phenylhexyl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible plastics and polymers.
Biology: The compound is studied for its potential effects on biological systems and its interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of Bis(2-phenylhexyl) benzene-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The compound acts by embedding itself between polymer chains, reducing intermolecular forces and allowing the chains to move more freely. This results in enhanced flexibility and durability of the plastic material .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate:
Diisodecyl phthalate: Another phthalate plasticizer with similar applications but different molecular structure and properties.
Uniqueness: Bis(2-phenylhexyl) benzene-1,2-dicarboxylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its phenylhexyl groups provide enhanced compatibility with certain polymers, making it a preferred choice in specific applications where other plasticizers may not perform as effectively .
Eigenschaften
CAS-Nummer |
86829-48-3 |
|---|---|
Molekularformel |
C32H38O4 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
bis(2-phenylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H38O4/c1-3-5-15-27(25-17-9-7-10-18-25)23-35-31(33)29-21-13-14-22-30(29)32(34)36-24-28(16-6-4-2)26-19-11-8-12-20-26/h7-14,17-22,27-28H,3-6,15-16,23-24H2,1-2H3 |
InChI-Schlüssel |
YIDUENIWWGGMBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)OCC(CCCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


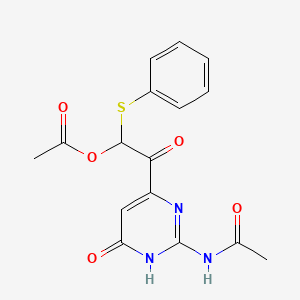
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)
![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)



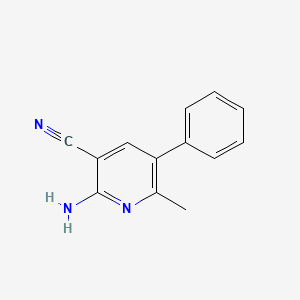
![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)
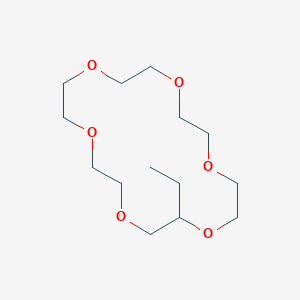
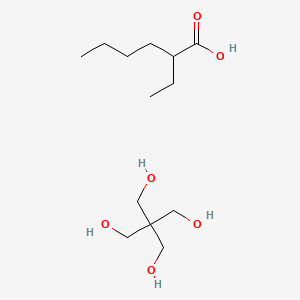

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)
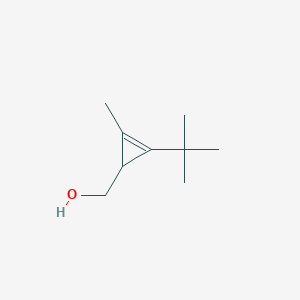
![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)
